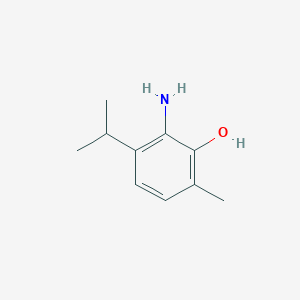
Phenol, 2-amino-6-methyl-3-(1-methylethyl)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-isopropyl-6-methylphenol is an organic compound belonging to the class of phenols It is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a benzene ring, along with isopropyl and methyl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-isopropyl-6-methylphenol can be achieved through several methods. One common approach involves the nitration of 3-isopropyl-6-methylphenol, followed by reduction of the nitro group to an amino group. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of 2-Amino-3-isopropyl-6-methylphenol may involve large-scale nitration and reduction processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced catalytic systems to ensure high purity and consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-3-isopropyl-6-methylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a quinone derivative using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to a corresponding amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated phenols.
Wissenschaftliche Forschungsanwendungen
2-Amino-3-isopropyl-6-methylphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its antimicrobial and antioxidant properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Amino-3-isopropyl-6-methylphenol involves its interaction with various molecular targets. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions. The compound’s antimicrobial effects are believed to result from its disruption of microbial cell membranes and inhibition of essential enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thymol (2-isopropyl-5-methylphenol): Shares structural similarities but lacks the amino group.
Carvacrol (2-methyl-5-(propan-2-yl)phenol): Another phenolic compound with similar antimicrobial properties.
2-Amino-3-methylphenol: Similar structure but without the isopropyl group.
Uniqueness
2-Amino-3-isopropyl-6-methylphenol is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
115023-79-5 |
|---|---|
Molekularformel |
C10H15NO |
Molekulargewicht |
165.23 g/mol |
IUPAC-Name |
2-amino-6-methyl-3-propan-2-ylphenol |
InChI |
InChI=1S/C10H15NO/c1-6(2)8-5-4-7(3)10(12)9(8)11/h4-6,12H,11H2,1-3H3 |
InChI-Schlüssel |
NEXDDWBUZBVPQU-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1)C(C)C)N)O |
Kanonische SMILES |
CC1=C(C(=C(C=C1)C(C)C)N)O |
Synonyme |
Phenol, 2-amino-6-methyl-3-(1-methylethyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















